

C333H pharmacology and toxicology profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	С333Н				
Cat. No.:	B606446	Get Quote			

An In-Depth Technical Guide on the Pharmacology and Toxicology of ITI-333

Disclaimer: This document provides a comprehensive overview of the publicly available data on ITI-333. The initial query for "C333H" yielded no results, and it is strongly presumed that this was a typographical error for ITI-333, the subject of this guide. This whitepaper is intended for researchers, scientists, and drug development professionals.

Executive Summary

ITI-333 is a novel, orally bioavailable small molecule in development for the treatment of substance use disorders, particularly opioid use disorder (OUD), as well as psychiatric comorbidities and pain.[1][2] It possesses a unique pharmacological profile, acting as a potent antagonist at serotonin 5-HT2A receptors and a biased, partial agonist at μ -opioid (MOP) receptors.[1][2][3] This dual mechanism is designed to address symptoms of drug withdrawal, mitigate dysphoria, and reduce the risk of relapse, while exhibiting a favorable safety profile with low abuse potential.[1][2][3] Preclinical studies have demonstrated its efficacy in animal models of opioid withdrawal and reinstatement, and it has advanced to Phase 1 clinical trials in healthy volunteers.[3][4][5]

Pharmacology Mechanism of Action

ITI-333's therapeutic potential stems from its multi-receptor engagement. It is a potent 5-HT2A receptor antagonist and a biased partial agonist at the μ -opioid receptor (MOR).[1][2][3] Additionally, it shows lesser antagonist activity at adrenergic α 1A and dopamine D1 receptors.



[1][3] The biased agonism at the MOR is characterized by a lack of β -arrestin recruitment, a pathway associated with some of the adverse effects of conventional opioids.[1][3]

Pharmacodynamics

In vitro studies have characterized ITI-333's high-affinity binding to its primary targets.[1][3][6] In vivo, it has been shown to block 5-HT2A receptor-mediated behaviors, such as head twitches in mice.[1][3] Its activity at the μ -opioid receptor is demonstrated by its naloxonesensitive analgesic effects.[1][3] Furthermore, ITI-333 has been shown to suppress the somatic signs of naloxone-precipitated oxycodone withdrawal in mice and reduce heroin cue-induced reinstatement in rats, without showing signs of tolerance or physical dependence after chronic administration.[1][3]

Pharmacokinetics

ITI-333 is described as an orally bioavailable compound.[6] Phase 1 clinical trials have been initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers through single and multiple ascending dose studies.[4][5] Detailed quantitative data from these studies are not yet publicly available.

Toxicology and Safety Profile

Preclinical safety studies indicate that ITI-333 has a low potential for abuse.[4] In animal models, it was not intravenously self-administered by heroin-maintained rats or rhesus monkeys.[1][3] Acutely, ITI-333 did not impair gastrointestinal or pulmonary function in rats.[1] [3] Chronic dosing in rats did not appear to induce tolerance or physical dependence.[1][3]

Data Presentation

Table 1: In Vitro Receptor Binding and Functional Activity of ITI-333



Receptor	Assay Type	Species	Value	Unit	Reference
5-HT2A	Binding Affinity (Ki)	Human	8	nM	[1][3]
μ-Opioid (MOP)	Binding Affinity (Ki)	Human	11	nM	[1][3]
Adrenergic α1A	Binding Affinity (Ki)	Human	28	nM	[1][3]
Dopamine D1	Binding Affinity (Ki)	Human	50	nM	[1][3]
μ-Opioid (MOP)	Antagonist Activity (IC50)	Human	641.5	nM	
μ-Opioid (MOP)	Antagonist Activity (KB)	Human	71.4	nM	_

Table 2: In Vivo Pharmacological Effects of ITI-333



Animal Model	Effect	Species	Key Findings	Reference
Opioid Reinstatement	Heroin cue- induced reinstatement	Rat	Suppressed reinstatement responding	[1][3]
Opioid Withdrawal	Naloxone- precipitated oxycodone withdrawal	Mouse	Suppressed somatic signs of withdrawal	[1][3]
Analgesia	Naloxone- sensitive analgesia	Mouse	Elicited analgesic effects	[1][3]
5-HT2A Receptor- Mediated Behavior	Head twitch response	Mouse	Blocked 5-HT2A receptor- mediated head twitch	[1][3]
MOP Receptor- Mediated Behavior	Motor hyperactivity	Mouse	Blocked MOP receptor- mediated motor hyperactivity	[1][3]
Abuse Liability	Intravenous self- administration	Rat, Rhesus Monkey	Not self- administered	[1][3]

Experimental Protocols

Detailed, proprietary experimental protocols are not publicly available. The following are summaries of the methodologies as described in the cited literature.

Receptor Binding Assays

Cell-based assays were utilized to determine the receptor binding and intrinsic efficacy of ITI-333.[1][3] These assays typically involve the use of cell lines recombinantly expressing the target receptors. The binding affinity is determined by measuring the displacement of a radiolabeled ligand by increasing concentrations of the test compound (ITI-333). Functional



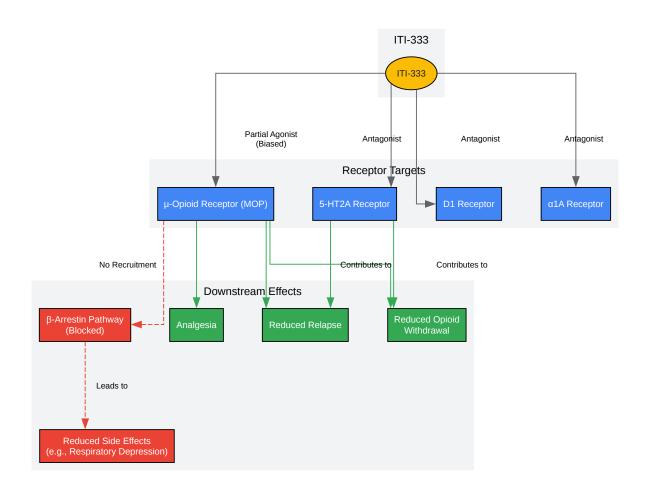
activity, such as agonism or antagonism, is assessed by measuring downstream signaling events, for example, changes in intracellular calcium or cyclic AMP (cAMP) levels.[3]

Animal Models of Opioid Withdrawal and Relapse

Animal models were employed to evaluate the in vivo efficacy of ITI-333.[1][3] For opioid withdrawal studies, animals are made physically dependent on an opioid, such as oxycodone. Withdrawal is then precipitated by the administration of an opioid antagonist like naloxone, and the somatic signs of withdrawal are observed and quantified. To assess the effects on relapse, animal models of drug-seeking behavior, such as cue-induced reinstatement of heroin self-administration, are used.[3]

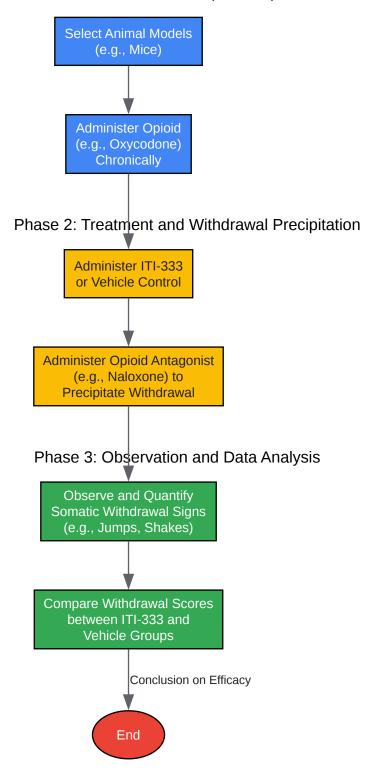
Visualizations







Phase 1: Induction of Opioid Dependence



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. RePORT) RePORTER [reporter.nih.gov]
- 3. ITI-333 for Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 |
 Power | Power [withpower.com]
- 4. ITI-333 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Pharmacologic profile of ITI-333: a novel molecule for treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [C333H pharmacology and toxicology profile].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606446#c333h-pharmacology-and-toxicology-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com